molecular formula C13H18N2 B564369 N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine CAS No. 1076199-37-5

N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine

Cat. No. B564369
M. Wt: 202.301
InChI Key: BARYOSPPJCHJAO-UHFFFAOYSA-N
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Description

“N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The presence of the pyridine ring suggests that this compound might have some biological activity .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl halides . The presence of the pyridine ring suggests that it might be synthesized through a process similar to the Chichibabin pyridine synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a but-3-yn-1-yl group, and a propan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring and the amine group . Pyridine is known to undergo electrophilic substitution reactions . The amine group could potentially undergo reactions such as acylation or alkylation .

Scientific Research Applications

Analytical Chemistry and Detection Methods

The analytical detection and quantification of heterocyclic aromatic amines, like N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine, have significant implications in understanding their biological effects and exposures. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for sensitive qualitative and quantitative analysis of these compounds in various matrices, including food products and biological samples. These analytical methods facilitate the study of the compound's bioactivation and detoxification products, crucial for assessing its carcinogenic potential and inter-individual exposures (Teunissen et al., 2010).

Organic Synthesis and Catalysis

The compound has relevance in the field of organic synthesis, particularly in the formation of metal complexes and the design of catalysts for asymmetric catalysis. Heterocyclic N-oxide derivatives, including pyridine-based compounds, play a crucial role as versatile synthetic intermediates due to their biological importance and diverse functionalities. Their applications extend to medicinal chemistry, where they are used to synthesize compounds with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biological Activities and Potential Applications

The chemical structure of N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine suggests its utility in studying biological activities, such as interactions with DNA or proteins. Although specific studies on this compound's biological activities were not directly identified, related research highlights the importance of heterocyclic compounds in drug development and biological investigations. For instance, the study of heterocyclic aromatic amines and their metabolites provides insights into their carcinogenicity, DNA adduct formation, and potential health risks, underscoring the need for analytical methods to assess exposure levels and biological effects (Snyderwine, 1994).

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activity. Given the presence of the pyridine ring, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYOSPPJCHJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)N(C)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676120
Record name N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine

CAS RN

1076199-37-5
Record name N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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